molecular formula C10H10Cl2O3 B6325088 Methyl 3,5-dichloro-4-ethoxybenzoate CAS No. 192512-42-8

Methyl 3,5-dichloro-4-ethoxybenzoate

Cat. No.: B6325088
CAS No.: 192512-42-8
M. Wt: 249.09 g/mol
InChI Key: FJFFMHPWJYLMOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,5-dichloro-4-ethoxybenzoate is a chemical compound with the molecular formula C10H10Cl2O3 and a molecular weight of 249.09 g/mol . It is characterized by the presence of two chlorine atoms and an ethoxy group attached to a benzoate core. This compound is used in various fields, including pharmaceuticals, agrochemicals, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,5-dichloro-4-ethoxybenzoate can be synthesized through the esterification of 3,5-dichloro-4-ethoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in stainless steel reactors equipped with reflux condensers to maintain the reaction temperature and ensure efficient conversion. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dichloro-4-ethoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates are commonly used. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used.

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 3,5-dichloro-4-ethoxybenzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific receptors or proteins. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,5-dichloro-4-hydroxybenzoate
  • Methyl 3,5-dichloro-4-methoxybenzoate
  • Methyl 3,5-dichloro-4-aminobenzoate

Uniqueness

Methyl 3,5-dichloro-4-ethoxybenzoate is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties compared to its analogs. This structural variation can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications .

Properties

IUPAC Name

methyl 3,5-dichloro-4-ethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O3/c1-3-15-9-7(11)4-6(5-8(9)12)10(13)14-2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFFMHPWJYLMOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3,5-dichloro-4-ethoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3,5-dichloro-4-ethoxybenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 3,5-dichloro-4-ethoxybenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3,5-dichloro-4-ethoxybenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 3,5-dichloro-4-ethoxybenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 3,5-dichloro-4-ethoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.